N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-11-5-2-3-8-17(11)15(23)21(16(24)20-17)10-14(22)19-13-7-4-6-12(18)9-13/h4,6-7,9,11H,2-3,5,8,10H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEUARZZRZFZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or an anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives of compounds similar to N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exhibit anticonvulsant properties. These compounds have been shown to affect sodium channel dynamics, which is crucial in managing seizure disorders. For instance, similar compounds were evaluated for their efficacy in the maximal electroshock seizure test and demonstrated protective indices comparable to existing antiseizure medications .
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, indicating that structures with similar frameworks could inhibit cancer cell proliferation . The spirocyclic structure may play a role in modulating pathways associated with cancer cell survival.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are vital for understanding how modifications to the compound can enhance its biological activity. Variations in substituents on the aromatic rings significantly impact the pharmacological profile of these compounds. For example, the introduction of electron-withdrawing groups has been shown to retain or even enhance anticonvulsant activity .
Case Studies
- Anticonvulsant Efficacy : A comprehensive study on N-benzyl derivatives demonstrated that specific substitutions led to improved efficacy in animal models for seizures. The findings suggest that this compound could follow a similar trend with strategic modifications .
- Cancer Cell Line Testing : In vitro studies using various cancer cell lines have shown that compounds with spirocyclic structures can induce apoptosis and inhibit cell growth. This highlights the potential for this compound in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Impact of Spiro Core Substitutions
Acetamide Side Chain Variations
The N-arylacetamide side chain is critical for target engagement. Key comparisons include:
- N-(3-fluorophenyl) : The electron-withdrawing fluorine atom improves binding affinity through hydrophobic and halogen-bonding interactions. This contrasts with N-(2-pyridin-3-ylethyl) in , where the basic pyridine moiety enhances solubility but may reduce blood-brain barrier penetration.
- Trifluoroethyl substituents : In compound C (), the trifluoroethyl group increases lipophilicity and resistance to enzymatic degradation, though at the cost of higher molecular weight.
Table 2: Acetamide Side Chain Comparisons
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 3-fluorophenyl group balances hydrophobicity, as seen in analogs like N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (), where chloro and methyl substituents further increase logP values.
- Solubility : The target compound’s solubility is likely intermediate between highly polar derivatives (e.g., ’s carboxylic acid) and lipophilic analogs like N-(4-fluorobenzyl) derivatives ().
Biological Activity
N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C13H14F N3O2
- Molecular Weight : 251.27 g/mol
- Structural Features : The compound features a fluorophenyl group and a diazaspiro structure, which are significant for its biological interactions.
Research has indicated several mechanisms through which this compound exerts its biological effects:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties against certain bacterial strains.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anticancer Properties : Some studies have reported its efficacy in inhibiting cancer cell growth by inducing apoptosis in malignant cells.
- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production and immune responses.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Data Table of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a promising alternative for treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
